molecular formula C7H12O3 B581040 Ethyl 2-hydroxy-2-methylbut-3-enoate CAS No. 50471-46-0

Ethyl 2-hydroxy-2-methylbut-3-enoate

Cat. No.: B581040
CAS No.: 50471-46-0
M. Wt: 144.17
InChI Key: UNSIKXJBHRTIOD-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-methylbut-3-enoate is an organic compound with the molecular formula C₇H₁₂O₃. It is known for its unique structure, which includes a hydroxy group and a double bond, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-2-methylbut-3-enoate can be synthesized through the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate . This reaction is highly stereoselective and typically conducted under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-methylbut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated esters .

Scientific Research Applications

Ethyl 2-hydroxy-2-methylbut-3-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-2-methylbut-3-enoate involves its interaction with specific molecular targets and pathways. The hydroxy group and double bond play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Ethyl 2-hydroxy-2-methylbut-3-enoate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.

Properties

IUPAC Name

ethyl 2-hydroxy-2-methylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-7(3,9)6(8)10-5-2/h4,9H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSIKXJBHRTIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710843
Record name Ethyl 2-hydroxy-2-methylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50471-46-0
Record name Ethyl 2-hydroxy-2-methyl-3-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50471-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-2-methylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Butenoic acid, 2-hydroxy-2-methyl-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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